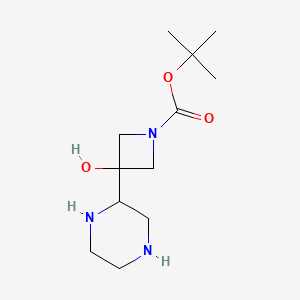
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H23N3O3. It is a derivative of azetidine and piperazine, featuring a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperazine under controlled conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with piperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high-quality products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar in structure but lacks the hydroxy group.
Tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of piperazine.
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: Features a methyl group attached to the piperazine ring.
Uniqueness
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-piperazin-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-12(17,8-15)9-6-13-4-5-14-9/h9,13-14,17H,4-8H2,1-3H3 |
InChI Key |
ZIFJITYVTKALLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CNCCN2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
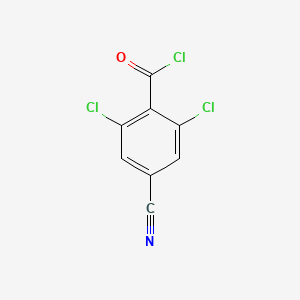
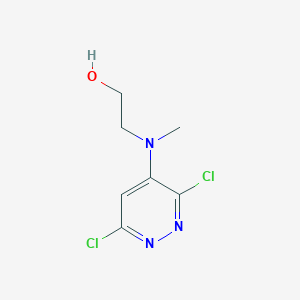
![methyl 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8364950.png)
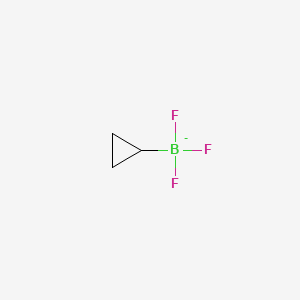
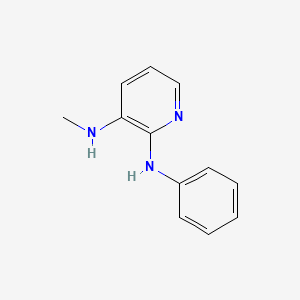
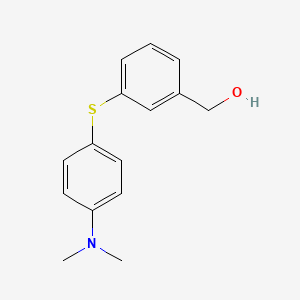
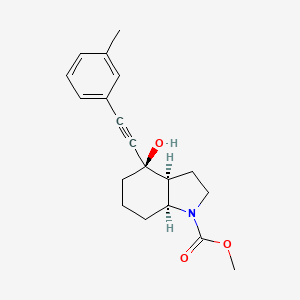
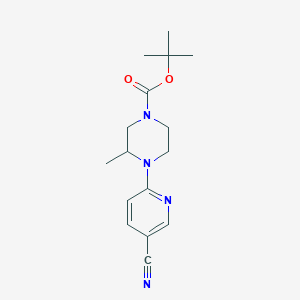

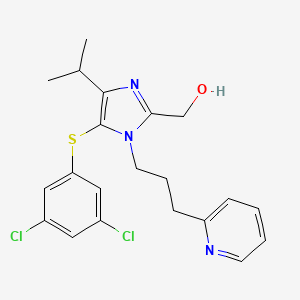
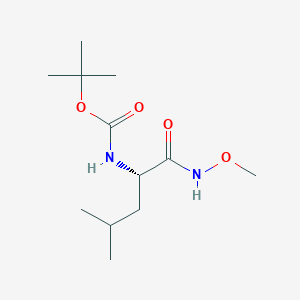
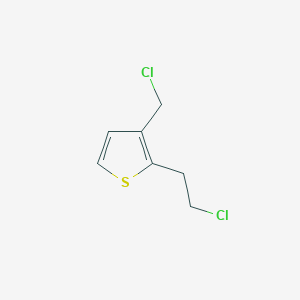
![N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine](/img/structure/B8365028.png)
![2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine](/img/structure/B8365034.png)
